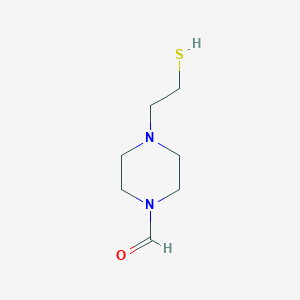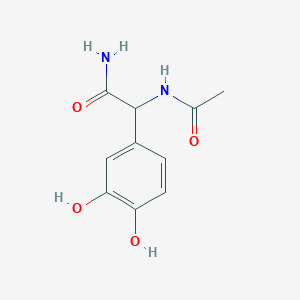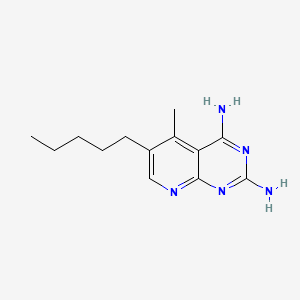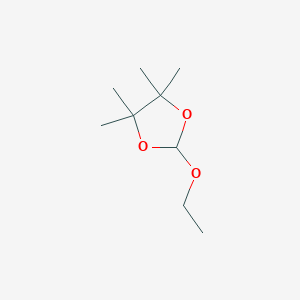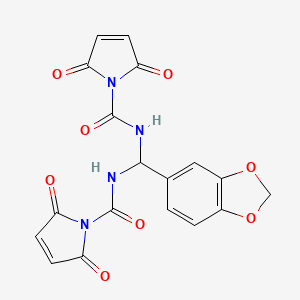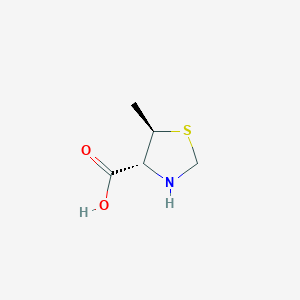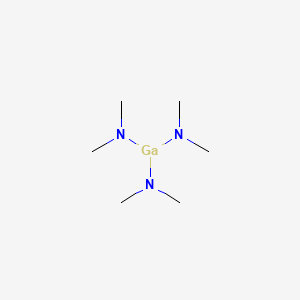![molecular formula C8H13N B13812311 7-Azatricyclo[4.3.0.03,9]nonane CAS No. 565238-13-3](/img/structure/B13812311.png)
7-Azatricyclo[4.3.0.03,9]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azatricyclo[4.3.0.03,9]nonane is a complex organic compound with a unique tricyclic structure. It is characterized by its three-dimensional cage-like configuration, which makes it an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azatricyclo[4.3.0.03,9]nonane involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in forming the tricyclic framework of the compound . The process typically starts with the preparation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Azatricyclo[4.3.0.03,9]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
7-Azatricyclo[4.3.0.03,9]nonane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Azatricyclo[4.3.0.03,9]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar tricyclic structure and is used in the synthesis of tropane alkaloids.
Tricyclo[4.3.1.03,7]decane:
Uniqueness
7-Azatricyclo[4.3.0.03,9]nonane is unique due to its specific tricyclic structure, which provides distinct chemical and biological properties.
Propriétés
Numéro CAS |
565238-13-3 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
7-azatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C8H13N/c1-2-8-6-3-5(1)7(6)4-9-8/h5-9H,1-4H2 |
Clé InChI |
NGQBNOBTEYCVBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CC1C3CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
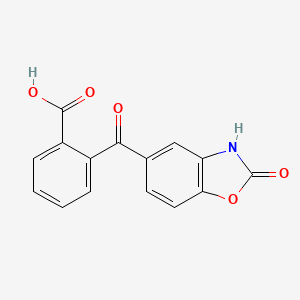
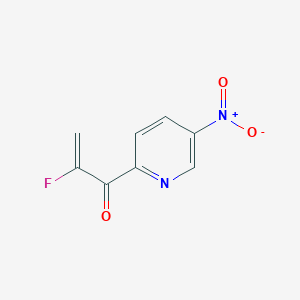
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
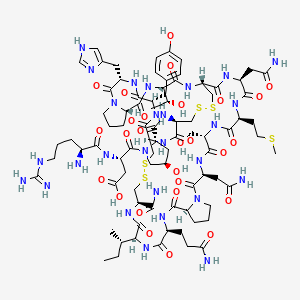

![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
